N-(Azido-PEG2)-N-Boc-PEG3-acid
Overview
Description
N-(Azido-PEG2)-N-Boc-PEG3-acid is a polyethylene glycol (PEG)-based compound that features an azide group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is commonly used in click chemistry reactions due to its azide functionality, which can react with alkyne groups to form stable triazole linkages. The presence of the Boc group allows for selective deprotection under acidic conditions, making it a versatile reagent in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azido-PEG2)-N-Boc-PEG3-acid typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material, such as a diol or an amine, with a PEG chain.
Azidation: The PEGylated intermediate is then reacted with sodium azide to introduce the azide group.
Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large-scale PEGylation using high-purity PEG reagents.
Efficient Azidation: Optimized azidation reactions to ensure high yield and purity.
Automated Boc Protection: Automated systems for Boc protection to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(Azido-PEG2)-N-Boc-PEG3-acid undergoes several types of chemical reactions:
Click Chemistry: The azide group reacts with alkyne groups in the presence of a copper catalyst to form triazole linkages.
Deprotection: The Boc group can be removed under acidic conditions to reveal the free amino group.
Substitution Reactions: The azide group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Uses copper sulfate and sodium ascorbate as catalysts.
Acidic Deprotection: Uses trifluoroacetic acid (TFA) for Boc deprotection.
Nucleophilic Substitution: Uses nucleophiles such as amines or thiols.
Major Products Formed
Triazoles: Formed from click chemistry reactions.
Free Amines: Formed after Boc deprotection.
Substituted Azides: Formed from nucleophilic substitution reactions.
Scientific Research Applications
N-(Azido-PEG2)-N-Boc-PEG3-acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation reactions to label biomolecules.
Medicine: Utilized in drug delivery systems to enhance solubility and bioavailability.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(Azido-PEG2)-N-Boc-PEG3-acid involves its functional groups:
Azide Group: Reacts with alkyne groups to form triazole linkages, facilitating the formation of stable conjugates.
Boc Group: Protects the amino group during synthesis and can be selectively removed under acidic conditions.
PEG Chain: Enhances solubility and biocompatibility, making it suitable for various applications.
Comparison with Similar Compounds
N-(Azido-PEG2)-N-Boc-PEG3-acid can be compared with other PEG-based azides and Boc-protected compounds:
N-(Azido-PEG2)-N-Boc-PEG4-acid: Similar structure but with a longer PEG chain, offering different solubility and reactivity properties.
N-(Azido-PEG2)-N-Fluorescein-PEG3-acid: Contains a fluorescein moiety for fluorescence labeling, used in imaging applications.
N-(Azido-PEG2)-N-Boc-PEG2-acid: Shorter PEG chain, resulting in different physical and chemical properties.
This compound stands out due to its balanced PEG chain length, which provides optimal solubility and reactivity for a wide range of applications.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O9/c1-20(2,3)33-19(27)24(6-10-30-14-13-29-9-5-22-23-21)7-11-31-15-17-32-16-12-28-8-4-18(25)26/h4-17H2,1-3H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNACCUYHDGKHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901109462 | |
Record name | 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901109462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2086689-01-0 | |
Record name | 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-, 1-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2086689-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901109462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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